molecular formula C16H11Cl3N2 B1422779 5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole CAS No. 55828-97-2

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole

Cat. No.: B1422779
CAS No.: 55828-97-2
M. Wt: 337.6 g/mol
InChI Key: LCFJVWSEZNBVPA-UHFFFAOYSA-N
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Description

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C16H11Cl3N2 and its molecular weight is 337.6 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H11_{11}Cl3_{3}N2_{2}, with a molecular weight of approximately 308.16 g/mol. The compound features a pyrazole core, which is known for its versatility in medicinal applications. Its structure allows for various modifications that can enhance its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. For instance, derivatives containing the pyrazole moiety have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. One study highlighted that modifications in the pyrazole structure could lead to enhanced antibacterial efficacy, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. These compounds were tested against standard anti-inflammatory drugs and exhibited comparable or superior efficacy .

Anticancer Activity

Research indicates that pyrazole derivatives may also possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer types. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, these compounds can mitigate inflammatory responses.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Study on Antimicrobial Activity

A study conducted by Burguete et al. synthesized a series of novel pyrazole derivatives and tested their antibacterial activity against several strains, including Klebsiella pneumoniae. The results indicated that specific modifications enhanced antibacterial efficacy significantly .

Anti-inflammatory Evaluation

Research by Selvam et al. focused on the synthesis of 1-thiocarbamoyl substituted pyrazoles, revealing that certain compounds exhibited anti-inflammatory effects comparable to indomethacin in animal models .

Anticancer Properties

In a notable study, compounds derived from the pyrazole scaffold were evaluated for their anticancer activity against various cell lines. The results showed that some derivatives effectively inhibited cell growth and induced apoptosis, suggesting their potential as chemotherapeutic agents .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryInhibits TNF-α and IL-6
AnticancerInduces apoptosis in cancer cells

Properties

IUPAC Name

5-chloro-4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2/c17-10-14-15(11-6-8-12(18)9-7-11)20-21(16(14)19)13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFJVWSEZNBVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

17.6 g of thionyl chloride are added to a suspension of 45 g of 5-chloro-3-p-chlorophenyl-4-hydroxymethyl-1-phenyl-pyrazole in 45 ml of benzene, there being a considerable evolution of gas and solution occurs. Following this heating is carried out for 30 minutes at boiling point for completion of the reaction. The solvent is distilled off in vacuo and this operation is carried out with the addition of benzene. The residue is caused to crystallise with the help of petroleum ether. 5-Chloro-4-chloromethyl-3-p-chlorophenyl-1-phenyl-pyrazole is obtained with a 98.5% yield; F 96.5°-97°.
Quantity
17.6 g
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45 g
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45 mL
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Synthesis routes and methods II

Procedure details

Hydrogen chloride gas is introduced into a mixture of 15 g of 5-chloro-3-p-chlorophenyl-4-hydroxymethyl-1-phenylpyrazole and 25 ml of concentrated hydrochloric acid and heating is carried out for 4 hours at boiling point. Following this 25 ml of toluene are mixed in. The layers are separated and the aqueous phase with toluene is removed. The organic layers are reduced in bulk by evaporation in vacuo, toluene is again added and reduction in bulk is repeated. 5-Chloro-4-chloromethyl-3-p-chlorophenyl-1-phenyl-pyrazole is obtained with a quantitative yield; F 96.5°-97° (from petroleum ether).
Quantity
0 (± 1) mol
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15 g
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25 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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